An In-depth Technical Guide to Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin)
An In-depth Technical Guide to Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfosuccinimidyl-6-(biotinamido)hexanoate, commonly known as Sulfo-NHS-LC-Biotin, is a water-soluble and amine-reactive biotinylation reagent widely used in life sciences research.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in labeling proteins, antibodies, and cell surface molecules. Biotin, a small vitamin, exhibits a remarkably strong and specific interaction with avidin and streptavidin, forming the basis for numerous detection and purification systems.[3] The ability to attach biotin to biological macromolecules without significantly altering their function makes biotinylation a powerful tool in various experimental contexts.[1]
The key feature of Sulfo-NHS-LC-Biotin is the N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which reacts efficiently with primary amines (-NH2) on molecules like proteins (e.g., the side chain of lysine residues) to form stable amide bonds.[4] The addition of a sulfonate group to the NHS ring renders the molecule water-soluble, allowing for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[3] Furthermore, its charged nature prevents it from crossing the cell membrane, making it an ideal reagent for specifically labeling cell surface proteins.[1][4]
Core Applications
The versatility of Sulfo-NHS-LC-Biotin makes it suitable for a wide range of applications, including:
-
Labeling of antibodies and proteins: Biotinylated antibodies and proteins are extensively used in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[3]
-
Cell surface protein labeling: Due to its membrane impermeability, Sulfo-NHS-LC-Biotin is a preferred reagent for identifying and studying proteins exposed on the exterior of a cell.[1][5] This is crucial for research into cell surface receptors, transporters, and cellular differentiation.[1][6]
-
Affinity purification: The strong biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated molecules and their binding partners from complex mixtures.[1]
-
Flow cytometry: Biotinylated antibodies can be used in conjunction with streptavidin-fluorophore conjugates for the detection and sorting of specific cell populations.
-
Surface Plasmon Resonance (SPR): Biotinylated ligands can be immobilized on streptavidin-coated sensor chips for studying biomolecular interactions.[7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Sulfo-NHS-LC-Biotin is essential for its effective use.
| Property | Value | Reference |
| Alternative Names | Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt | [8] |
| Molecular Formula | C20H29N4NaO9S2 | [8] |
| Molecular Weight | 556.59 g/mol | [3][8] |
| Spacer Arm Length | 22.4 Å | [8] |
| Solubility | Water (~10mM), DMF (~50mg/mL) | [3][9] |
| Reactivity | Primary amines (-NH2) | [4] |
| Optimal Reaction pH | 7.2 - 8.0 | [6] |
| Storage | -20°C, protected from moisture | [8] |
Experimental Protocols
General Protein Biotinylation
This protocol describes the general steps for biotinylating a purified protein in solution.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5[8]
-
Ultrapure water or buffer for stock solution preparation[8]
-
Desalting column or dialysis cassette for removal of excess biotin[8]
Procedure:
-
Equilibration: Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent condensation of moisture.[8]
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines, such as Tris, are not compatible as they will compete for reaction with the NHS ester.[6]
-
Biotin Stock Solution: Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water or the same buffer used for the protein solution. A typical concentration is 20 mg/mL.[8]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of Sulfo-NHS-LC-Biotin to the protein solution.[8] For more dilute protein solutions (1-2 mg/mL), a higher molar excess may be required.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.[8] This step is crucial to prevent interference in downstream applications.[7]
-
Storage: Store the biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or -20°C for long-term storage.
Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of living cells.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0[6]
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[6]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[6]
-
Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water.
-
Labeling Reaction: Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 2-5 mM.[6]
-
Incubation: Incubate the cells for 30 minutes at 4°C on a rocking platform.[5][6] Performing the incubation on ice helps to minimize the internalization of the biotin reagent.[6]
-
Quenching: Stop the reaction by adding a quenching buffer to the cell suspension. The primary amines in the quenching buffer will react with any excess Sulfo-NHS-LC-Biotin.
-
Washing: Wash the cells multiple times with ice-cold PBS to remove the quenching buffer and any unreacted biotin.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation or Western blotting.
Visualizations
Chemical Reaction Mechanism
References
- 1. store.sangon.com [store.sangon.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Surface protein biotinylation [protocols.io]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. proteochem.com [proteochem.com]
- 9. 127062-22-0 CAS MSDS (SULPHOSUCCINIMIDYL-6-(BIOTINAMIDO)HEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
